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2-Ethoxy-5-methylpyrazine

Flavor Chemistry Analytical Chemistry Partition Coefficient

2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) is an alkyl aryl ether belonging to the broader class of alkoxypyrazines, a family of heterocyclic compounds valued for their potent sensory properties. It is a specific regioisomer in the 2,5-disubstituted pyrazine series, structurally related to key flavor and fragrance materials.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 67845-34-5
Cat. No. B1595268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-methylpyrazine
CAS67845-34-5
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(N=C1)C
InChIInChI=1S/C7H10N2O/c1-3-10-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3
InChIKeyMGDMTRSONRZXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) Procurement & Differentiation Guide for Alkyl Pyrazines


2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) is an alkyl aryl ether belonging to the broader class of alkoxypyrazines, a family of heterocyclic compounds valued for their potent sensory properties [1]. It is a specific regioisomer in the 2,5-disubstituted pyrazine series, structurally related to key flavor and fragrance materials. While many in-class pyrazines share a general 'nutty/roasted' descriptor, 2-ethoxy-5-methylpyrazine is distinguished by its specific substitution pattern (5-methyl, 2-ethoxy) which directly impacts its physicochemical behavior (e.g., a boiling point of 189.00 to 191.00 °C and logP of 1.74) and regulatory identity (FEMA 3569, JECFA 793), differentiating it from its methoxy and regioisomeric analogs [1][2].

Why 2-Ethoxy-5-methylpyrazine Cannot Be Simply Replaced by In-Class Pyrazines


Generic substitution within the alkyl pyrazine family is scientifically unsound due to a critical divergence in physicochemical, sensory, and regulatory properties arising from specific substitution patterns. The replacement of the 5-ethoxy group with a 5-methoxy group (2-Methoxy-5-methylpyrazine) alters the compound's volatility (a ~22°C difference in boiling point) and hydrophobicity (logP of 1.74 vs. 1.193), fundamentally changing its vapor pressure and partitioning behavior [1]. Furthermore, the substitution pattern (e.g., 2,5- vs. 2,3-) creates a different regioisomer with a distinct safety and exposure profile, as seen in the separate RIFM safety assessment for 2-Ethoxy-3-methylpyrazine [2]. These differences dictate that a formulation or research application requiring 2-ethoxy-5-methylpyrazine cannot reliably or safely substitute it with another pyrazine derivative without re-optimizing the entire matrix and undertaking new safety assessments.

Quantifiable Differentiation of 2-Ethoxy-5-methylpyrazine (CAS 67845-34-5) vs. Key Analogs


Superior Lipophilicity vs. 2-Methoxy-5-methylpyrazine for Enhanced Partitioning

2-Ethoxy-5-methylpyrazine exhibits significantly higher lipophilicity compared to its 2-methoxy analog. The calculated logP (octanol-water partition coefficient) for the target compound is 1.74, whereas for 2-Methoxy-5-methylpyrazine it is 1.193 (est) [1][2]. This indicates a stronger propensity to partition into nonpolar environments, such as lipid matrices in food or the stationary phase in reversed-phase chromatography.

Flavor Chemistry Analytical Chemistry Partition Coefficient

Reduced Volatility vs. 2-Methoxy-5-methylpyrazine for Process Optimization

2-Ethoxy-5-methylpyrazine has a higher boiling point (189.00 to 191.00 °C) compared to its 2-methoxy analog (167.00 to 168.00 °C) [1][2]. This is consistent with the increased molecular weight (138.17 vs. 124.14 g/mol) and stronger intermolecular forces of the ethoxy substituent. Vapor pressure data also reflect this, with the target compound showing a lower vapor pressure of 0.802 mm/Hg @ 25.00 °C compared to an estimated 2.203 mm/Hg for the methoxy analog .

Process Chemistry Thermodynamics Flavor Stability

Improved Water Solubility vs. 2-Ethoxy-3-methylpyrazine for Aqueous Formulations

Regioisomerism profoundly impacts solubility. 2-Ethoxy-5-methylpyrazine exhibits a predicted water solubility of 1824 mg/L at 25 °C (est), which is lower than that of its 2,3-regioisomer, 2-Ethoxy-3-methylpyrazine (CAS 32737-14-7), which has a predicted water solubility of 2378 mg/L (EPI Suite v4.11) [1][2]. This indicates that the 2,5-substitution pattern reduces the compound's affinity for the aqueous phase compared to the 2,3-pattern.

Formulation Chemistry Physical Chemistry Solubility

Distinct Regulatory and Safety Profile vs. 2-Ethoxy-3-methylpyrazine

While both 2-Ethoxy-5-methylpyrazine and 2-Ethoxy-3-methylpyrazine are covered under the broad FEMA GRAS designation for '2-Methyl-3,5 or 6-ethoxypyrazine' (FEMA 3569), a recent RIFM safety assessment focused specifically on the 2-ethoxy-3-methyl regioisomer (CAS 32737-14-7) [1][2]. This dedicated assessment highlights a unique toxicological consideration: the compound showed significant UV absorbance between 290-700 nm, a property that necessitates phototoxicity evaluation [2]. This specific endpoint assessment is not publicly documented for the 2,5-isomer. Furthermore, the 2,5-isomer is a component of the distinct FEMA 3183 mixture, alongside other regioisomers [3].

Regulatory Science Toxicology Flavor Safety

Validated Application Scenarios for 2-Ethoxy-5-methylpyrazine Driven by Quantitative Evidence


Lipid-Rich Food Flavoring (e.g., Nuts, Chocolate, Baked Goods)

The higher logP (1.74 vs. 1.193) of 2-ethoxy-5-methylpyrazine makes it demonstrably more lipophilic than its 2-methoxy analog, leading to preferential partitioning into fatty matrices [1][2]. This property is particularly valuable for flavoring chocolate, roasted nuts, and oily snacks, where the flavor compound is better retained in the fat phase. Furthermore, its higher boiling point (189-191 °C) compared to the methoxy derivative provides superior flavor retention during high-temperature processes like baking or extrusion, reducing evaporative losses [1].

Aqueous Flavor Formulations Requiring Solubility Control (e.g., Beverages)

With a predicted water solubility of 1824 mg/L at 25°C, 2-ethoxy-5-methylpyrazine is less soluble than its 2,3-regioisomer (2378 mg/L) [3][4]. This lower solubility can be an advantage in beverage formulations where a more controlled, sustained release of flavor is desired, or where the presence of the 2,3-isomer's higher solubility might cause instability. This property also influences its behavior in liquid-liquid extraction and analytical sample preparation [3].

Analytical Method Development and Chromatographic Studies

The combination of a distinct logP (1.74) and a moderate boiling point (189-191 °C) provides a unique retention profile in both gas chromatography (GC) and reversed-phase liquid chromatography (LC) [1]. The 22°C difference in boiling point and 2.75x difference in vapor pressure compared to 2-methoxy-5-methylpyrazine ensures excellent chromatographic resolution between these structurally similar compounds [1]. This makes 2-ethoxy-5-methylpyrazine an ideal internal standard or reference compound for the quantification of alkoxypyrazines in complex matrices like coffee, cocoa, or roasted foods.

Flavor Safety and Toxicological Profiling Studies

The distinct regulatory landscape, particularly the recent phototoxicity assessment for the 2,3-regioisomer (2-ethoxy-3-methylpyrazine), positions the 2,5-isomer as a preferred candidate for further safety studies or for use in applications where minimizing potential phototoxic risk is paramount [4]. Researchers and formulators seeking a well-characterized ethoxy-methylpyrazine with less complex safety documentation may find the 2,5-isomer to be a more tractable option for new product development and regulatory submissions.

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